molecular formula C14H22N2O8 B016285 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine CAS No. 4515-24-6

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine

Cat. No. B016285
CAS RN: 4515-24-6
M. Wt: 346.33 g/mol
InChI Key: DKGKXBJJPLBTOQ-DHGKCCLASA-N
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Description

This compound is a key compound in biomedicine used for the synthesis of complex carbohydrate-based drugs . It is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .


Synthesis Analysis

The synthesis of this compound involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane . This process yields the corresponding β-glycosides in good yields .


Molecular Structure Analysis

The molecular formula of this compound is C14H20ClNO8 . It has a molecular weight of 365.76 .


Chemical Reactions Analysis

This compound serves as an imposing glycosylation inhibitor . It is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has an optical activity of [α]20/D +105°, c = 1 in chloroform . Its melting point is >214 °C (dec.) (lit.) .

Scientific Research Applications

Antitubercular and Antibacterial Activities

This compound has been used in the synthesis of triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl decyl phosphate, which has shown promising antitubercular and antibacterial activities .

Synthesis of Glycosides

The compound has been used in the practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters . This process involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane .

Development of Novel Pharmaceuticals

The compound is a key reagent in biomedicine used for the synthesis of complex carbohydrate-based drugs . It is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

Synthesis of Phosphonate

Phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group gives previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate .

Synthesis of Phosphate

Successive treatment of the phosphonate with decan-1-ol and aqueous iodine affords triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

Synthesis of β-Glycosides

Mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane gives the corresponding β-glycosides .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302 . The storage temperature is −20°C .

Future Directions

The compound has significant potential in the biomedical sector, showcasing remarkable attributes that render it indispensable to the advancement of pharmaceuticals targeting a multitude of ailments . It is expected to continue playing a crucial role in the development of novel pharmaceuticals.

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGKXBJJPLBTOQ-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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